molecular formula C6H9N5 B12879924 5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine

5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine

Cat. No.: B12879924
M. Wt: 151.17 g/mol
InChI Key: QKICHCCAWSIUTJ-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring fused with another pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methyl and diamine groups.

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

2-methyl-1H-pyrazolo[1,5-b]pyrazole-3,5-diamine

InChI

InChI=1S/C6H9N5/c1-3-6(8)4-2-5(7)10-11(4)9-3/h2,9H,8H2,1H3,(H2,7,10)

InChI Key

QKICHCCAWSIUTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=NN2N1)N)N

Origin of Product

United States

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